Comparative Lipophilicity (LogP) of N-Benzyl-3-methylbutan-2-amine vs. N-Methyl-3-methylbutan-2-amine
N-Benzyl-3-methylbutan-2-amine demonstrates significantly higher lipophilicity compared to its non-benzylated analog, N-methyl-3-methylbutan-2-amine. The presence of the benzyl group increases the calculated LogP value to 3.21 [1], a key factor influencing membrane permeability and distribution in biological systems. In contrast, the more polar N-methyl analog, lacking the aromatic ring, has a substantially lower LogP, estimated to be around 1.5 . This difference of approximately 1.7 LogP units corresponds to a roughly 50-fold difference in partition coefficient, which is critical for applications where compound distribution is a key parameter.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.21 |
| Comparator Or Baseline | N-methyl-3-methylbutan-2-amine, LogP ≈ 1.5 (estimated) |
| Quantified Difference | Δ LogP ≈ +1.7 (approx. 50x higher partition coefficient) |
| Conditions | Calculated/Experimental LogP values |
Why This Matters
This quantifiable difference in lipophilicity is crucial for researchers selecting an intermediate for CNS-targeted compounds or for optimizing the pharmacokinetic profile of a lead series.
- [1] Chem960. (n.d.). 110871-35-7 (N-苄基-3-甲基丁-2-胺盐酸盐, N-Benzyl-3-methyl-2-butanamine). Physical Properties. View Source
